molecular formula C8H17N B8527185 N,N-Diethyl-2-methylprop-2-en-1-amine CAS No. 19737-36-1

N,N-Diethyl-2-methylprop-2-en-1-amine

Cat. No.: B8527185
CAS No.: 19737-36-1
M. Wt: 127.23 g/mol
InChI Key: QSZVXIAOKRJLJW-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-methylprop-2-en-1-amine is a tertiary amine characterized by a prop-2-en-1-amine backbone substituted with a methyl group at the second carbon and two ethyl groups attached to the nitrogen atom. Its molecular formula is C₈H₁₇N, with a molecular weight of 127.23 g/mol. Structurally, it can be represented as CH₂=C(CH₃)-CH₂-N(CH₂CH₃)₂, featuring a conjugated double bond (prop-2-en) and bulky ethyl substituents that influence its steric and electronic properties.

Properties

CAS No.

19737-36-1

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N,N-diethyl-2-methylprop-2-en-1-amine

InChI

InChI=1S/C8H17N/c1-5-9(6-2)7-8(3)4/h3,5-7H2,1-2,4H3

InChI Key

QSZVXIAOKRJLJW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and reactive differences between N,N-Diethyl-2-methylprop-2-en-1-amine and related amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Unsaturation Key Applications/Properties
This compound C₈H₁₇N 127.23 Diethyl, Methyl Prop-2-en Potential intermediate in organic synthesis; high steric hindrance
N,2-Dimethylprop-2-en-1-amine C₅H₁₁N 85.15 Methyl, Methyl Prop-2-en Simpler structure; used in small-molecule crystallography studies
N,N-Dimethyl-1-propyn-1-amine C₅H₉N 83.13 Dimethyl Prop-1-yn Alkyne functionality enables click chemistry; lower boiling point
N-Methyl-2-phenylpropan-1-amine C₁₀H₁₅N 149.24 Methyl, Phenyl None Pharmacological activity (e.g., Phenpromethamine, a stimulant)
N,N-Diethyl-3-phenylprop-2-en-1-amine C₁₃H₁₉N 189.30 Diethyl, Phenyl Prop-2-en Enhanced aromatic interactions; higher molecular weight

Structural and Functional Insights:

Steric Effects : The diethyl groups in this compound create significant steric hindrance compared to smaller substituents (e.g., dimethyl or methyl groups in and ). This hindrance may reduce nucleophilicity but improve stability against oxidation .

Electronic Effects : Electron-donating ethyl groups increase the nitrogen’s basicity relative to aryl-substituted amines (e.g., N,N-Diethyl-3-phenylprop-2-en-1-amine in ), where aromatic rings may delocalize electron density .

Research Findings and Data

Reactivity and Stability:

  • Thermal Stability : Bulky diethyl groups may enhance thermal stability compared to N,2-Dimethylprop-2-en-1-amine (), which lacks such steric protection .
  • Hydrolysis Resistance : Tertiary amines like this compound are less prone to hydrolysis than primary or secondary amines, a property shared with N,N-Dimethyl-1-propyn-1-amine .

Spectroscopic Data (Inferred):

  • IR Spectroscopy : The prop-2-en group would show characteristic C=C stretching at ~1650 cm⁻¹, while N-H stretches are absent due to the tertiary amine structure.
  • NMR : The ethyl groups would produce a triplet (~1.0 ppm, CH₃) and quartet (~3.3 ppm, CH₂) in ¹H NMR, distinct from the phenyl resonances in or alkyne signals in .

Preparation Methods

Reaction Conditions

  • Catalyst : Ni(COD)₂ (5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%).

  • Lewis Acid : Titanium isopropoxide (Ti(Oi-Pr)₄, 30–100 mol%).

  • Solvent : Acetonitrile.

  • Temperature : Room temperature (25°C).

  • Time : 12–24 hours.

Mechanism :

  • Ti(Oi-Pr)₄ activates the allylic alcohol via coordination, facilitating oxidative addition to Ni(0).

  • The Ni-allyl intermediate undergoes nucleophilic attack by diethylamine.

  • Reductive elimination releases the product and regenerates the catalyst.

Performance Metrics :

SubstrateAmineYield (%)Selectivity (%)
2-Methylprop-2-en-1-olDiethylamine92–97>95

Advantages :

  • High regioselectivity for the less substituted allylic position.

  • Tolerates functional groups (e.g., ethers, halides).

Alkylation of 2-Methylprop-2-en-1-amine with Diethylating Agents

Direct alkylation of 2-methylprop-2-en-1-amine (allylamine derivative) with diethyl sulfate or ethyl halides is a classical route. However, over-alkylation to quaternary ammonium salts necessitates careful stoichiometry.

Protocol:

  • Reagents :

    • 2-Methylprop-2-en-1-amine (1 equiv).

    • Diethyl sulfate (1.2 equiv) or ethyl bromide (2.5 equiv).

    • Base: Sodium hydroxide or potassium carbonate (2 equiv).

    • Solvent: Water or ethanol.

  • Conditions :

    • Temperature: 60–80°C.

    • Time: 6–12 hours.

Key Data :

Diethylating AgentSolventTemperature (°C)Yield (%)
Diethyl sulfateH₂O/EtOH7065–72
Ethyl bromideEtOH8058–63

Challenges :

  • Competing formation of N,N,N-triethyl byproducts.

  • Requires excess amine or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve efficiency.

Cyanoethylation Followed by Hydrogenation

While less direct, this two-step method leverages acrylonitrile as a key intermediate:

Step 1: Cyanoethylation of Diethylamine

Diethylamine reacts with acrylonitrile in a Michael addition:

(C₂H₅)₂NH+CH₂=CHCN(C₂H₅)₂NCH₂CH₂CN\text{(C₂H₅)₂NH} + \text{CH₂=CHCN} \rightarrow \text{(C₂H₅)₂NCH₂CH₂CN}

  • Conditions : 20–40°C, 1–2 hours, no catalyst required.

  • Yield : 85–90%.

Step 2: Hydrogenation of Nitrile to Amine

The nitrile intermediate is reduced using Raney nickel or palladium:

(C₂H₅)₂NCH₂CH₂CN+2H₂(C₂H₅)₂NCH₂CH₂CH₂NH₂\text{(C₂H₅)₂NCH₂CH₂CN} + 2\text{H₂} \rightarrow \text{(C₂H₅)₂NCH₂CH₂CH₂NH₂}

  • Conditions : 100–140°C, 45–50 bar H₂, NH₃ atmosphere.

  • Modification : To obtain the target compound, additional steps (e.g., dehydrogenation) are required, making this route less efficient.

Reductive Amination of 2-Methylpropanal

Though less documented, reductive amination of 2-methylpropanal with diethylamine is theoretically viable:

(C₂H₅)₂NH+CH₂=C(CH₃)CHONaBH₄N,N-Diethyl-2-methylprop-2-en-1-amine\text{(C₂H₅)₂NH} + \text{CH₂=C(CH₃)CHO} \xrightarrow{\text{NaBH₄}} \text{this compound}

  • Challenges : Low yields (<30%) due to steric hindrance and competing imine formation.

Comparative Analysis of Methods

MethodYield (%)Selectivity (%)ScalabilityCost Efficiency
Nickel Catalysis92–97>95HighModerate
Direct Alkylation58–7270–80ModerateLow
Cyanoethylation/H₂40–50*60–75LowHigh
Reductive Amination<30<50LowModerate

*After multiple steps.

Industrial-Scale Considerations

The nickel-catalyzed method is preferred for large-scale synthesis due to its high atom economy and minimal byproducts. Key optimizations include:

  • Catalyst Recycling : Ni(COD)₂ can be recovered via filtration.

  • Solvent Recovery : Acetonitrile is distilled and reused.

  • Safety : Ti(Oi-Pr)₄ requires handling under inert conditions to prevent hydrolysis.

Emerging Strategies

Recent patents highlight advances in photoredox catalysis and flow chemistry, though these remain experimental. For example, visible-light-mediated amination of allylic alcohols could reduce reliance on transition metals.

Q & A

Q. What are the recommended synthetic routes for N,N-Diethyl-2-methylprop-2-en-1-amine, and how can reaction efficiency be optimized?

The synthesis of tertiary amines like this compound typically involves alkylation of secondary amines or reductive amination. A common approach is the alkylation of 2-methylprop-2-en-1-amine with diethyl sulfate or ethyl halides in the presence of a base (e.g., NaH or K₂CO₃) . Optimization strategies include:

  • Catalyst selection : Use phase-transfer catalysts to enhance reaction rates in biphasic systems.
  • Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilic substitution efficiency.
  • Temperature control : Maintain temperatures between 60–80°C to balance reaction speed and byproduct formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and amine proton environments. For example, the vinylic protons (prop-2-en-1-amine) appear as distinct doublets in δ 4.8–5.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₈H₁₇N, calc. 127.1361 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) to assess purity and resolve byproducts .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for tertiary amine synthesis?

Conflicting mechanistic data (e.g., SN2 vs. radical pathways) can be addressed via:

  • Density Functional Theory (DFT) : Calculate activation energies for competing pathways. For example, DFT can model the transition state of ethyl halide alkylation to confirm stereochemical outcomes .
  • Molecular docking : Predict interactions between intermediates and catalysts (e.g., Pd-based systems in allylic aminations) .
  • Kinetic isotope effects (KIE) : Experimental KIE combined with computational validation to distinguish concerted vs. stepwise mechanisms .

Q. What experimental strategies mitigate instability of this compound during storage or reaction?

Instability due to oxidation or hydrolysis can be minimized by:

  • Inert atmospheres : Store under argon or nitrogen to prevent amine oxidation .
  • Acid scavengers : Add molecular sieves or triethylamine to neutralize trace HCl in reactions .
  • Low-temperature storage : Keep at –20°C in amber vials to slow degradation .

Q. How can researchers resolve discrepancies in reported biological activity data for structurally similar amines?

Contradictory bioactivity results (e.g., receptor binding vs. cytotoxicity) require:

  • Dose-response standardization : Use IC₅₀/EC₅₀ values from ≥3 independent assays to account for variability .
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with assays .
  • Structural analogs : Compare with compounds like N,N-Dimethyl-2-methylprop-2-en-1-amine to isolate substituent effects .

Q. What advanced techniques validate crystallographic data for amine derivatives?

For X-ray structures:

  • SHELX refinement : Use SHELXL for high-resolution data to model disorder or twinning .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯N hydrogen bonds) influencing crystal packing .
  • CCDC cross-referencing : Compare with Cambridge Structural Database entries for similar amines to identify outliers .

Methodological Resources

  • Synthesis optimization : Refer to alkylation protocols in .
  • Analytical workflows : HRMS and NMR methodologies from .
  • Computational tools : DFT and docking guidelines in .
  • Safety protocols : Handling and storage recommendations per .

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